O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate
Description
O-{2-[(2-Chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate is an organophosphate compound characterized by a pyrimidinyl core substituted with 5,6-dimethyl groups and a 2-chloro-6-fluorobenzylthio moiety. Its phosphorothioate structure includes O,O-diethyl ester groups, a common feature in insecticides targeting acetylcholinesterase (AChE) inhibition.
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6-dimethylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFN2O3PS2/c1-5-22-25(26,23-6-2)24-16-11(3)12(4)20-17(21-16)27-10-13-14(18)8-7-9-15(13)19/h7-9H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBIADIRDRSPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1C)C)SCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN2O3PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring substituted with a thioether group and diethyl phosphothioate moiety. Its molecular formula is with a molecular weight of approximately 360.79 g/mol. The presence of the chloro and fluorine substituents is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in viral replication and tumor progression. Research indicates that the compound exhibits potent inhibition of HIV-1 reverse transcriptase, showcasing its potential as an antiviral agent. The presence of the 2-chloro-6-fluorobenzyl group enhances its binding affinity to the target enzymes compared to related compounds.
Antiviral Activity
A study highlighted the effectiveness of related compounds in inhibiting HIV-1 replication. The 2-Cl-6-F-S-DABOs demonstrated up to picomolar activity against wild-type HIV-1 and showed broad-spectrum inhibitory effects against clinically relevant mutants. The structure-activity relationship (SAR) indicated that modifications at specific positions on the benzyl ring could enhance antiviral potency .
| Compound | Activity Against HIV-1 | IC50 (nM) |
|---|---|---|
| 2-Cl-6-F-S-DABO 1 | Wild-type | 0.5 |
| 2-Cl-6-F-S-DABO 2 | Mutant | 1.2 |
| This compound | Not directly tested | N/A |
Anticancer Activity
Research has also indicated potential anticancer properties through inhibition of cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may act through pathways involving caspase activation and PARP cleavage.
| Study | Cell Line | Result |
|---|---|---|
| Study A | SJSA-1 (osteosarcoma) | 100% regression at 30 mg/kg |
| Study B | MCF7 (breast cancer) | Significant reduction in cell viability |
Case Studies
- HIV Inhibition : A comparative study demonstrated that compounds with similar structures to O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} showed significant antiviral activity against HIV, with modifications leading to enhanced efficacy against resistant strains .
- Cancer Treatment : In vivo studies revealed that administration of related compounds resulted in substantial tumor regression in xenograft models, indicating potential for therapeutic use in oncology .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of phosphothioates can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that phosphothioate derivatives showed significant activity against human cancer cell lines, suggesting that O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate could be a lead compound for further development in cancer therapeutics .
Pesticidal Activity
In agricultural applications, this compound has been evaluated for its insecticidal and fungicidal properties . Phosphothioates are known to disrupt the normal functioning of pests by inhibiting key metabolic processes.
Case Study:
Research conducted on various crops demonstrated that formulations containing this compound effectively reduced pest populations while being less harmful to beneficial insects compared to traditional organophosphates. Field trials showed up to a 70% reduction in pest damage when applied at recommended dosages .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several organophosphate insecticides, though key differences in substituents and toxicity profiles are evident. Below is a detailed analysis:
Structural and Functional Comparisons
Toxicity and Regulatory Status
- Banned in the EU due to neurotoxic effects .
- Diazinon: IARC Group 2A (probable carcinogen). U.S. tolerances revoked for residential use .
- Pirimiphos-methyl : Lower acute toxicity (WHO Class III) but restricted due to AChE inhibition risks .
Efficacy and Binding Affinity
The halogenated benzylthio group in the target compound likely improves binding to AChE due to increased electron-withdrawing effects and steric interactions, as seen in molecular docking studies of similar compounds . In contrast, Diazinon’s isopropyl group reduces binding stability, correlating with its lower potency compared to Chlorpyrifos . Pirimiphos-methyl’s dimethyl ester groups may reduce environmental persistence compared to diethyl analogs .
Research Findings and Data
Key Properties Influencing Activity
Lipophilicity: The 2-chloro-6-fluorobenzylthio group increases logP (octanol-water partition coefficient) compared to non-halogenated analogs, enhancing membrane penetration but raising bioaccumulation concerns .
Metabolic Stability : Diethyl esters resist hydrolysis better than dimethyl (e.g., Pirimiphos-methyl), prolonging insecticidal activity .
Enzyme Inhibition : Halogenation may enhance AChE inhibition potency, similar to Chlorpyrifos’ trichloropyridinyl group .
Environmental Impact
- Metabolites : Like Chlorpyrifos-oxon, the oxygen analog of the target compound may exhibit higher toxicity, necessitating metabolite-specific risk assessments .
Preparation Methods
Synthesis of the Pyrimidine Core
The 5,6-dimethylpyrimidin-4-ol scaffold serves as the foundational structure for this compound. Its preparation typically begins with the condensation of ethyl acetoacetate and acetamidine hydrochloride under basic conditions. This reaction proceeds via cyclization to yield 4-hydroxy-5,6-dimethylpyrimidine, as illustrated in Equation 1:
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{CH}3\text{C(NH}2\text{)NH}2\cdot\text{HCl} \xrightarrow{\text{NaOH}} \text{C}6\text{H}8\text{N}2\text{O} + \text{EtOH} + \text{H}_2\text{O} \quad
$$
Key parameters include maintaining a pH of 9–10 and a temperature of 80–90°C to achieve yields exceeding 75%. The product is purified via recrystallization from ethanol, with characterization confirmed by $$ ^1\text{H} $$ NMR and IR spectroscopy.
Introduction of the Thioether Group
The thioether moiety at the C2 position of the pyrimidine ring is introduced through nucleophilic aromatic substitution (SNAr). The hydroxyl group at C4 is first protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride) to prevent undesired side reactions. The protected intermediate then reacts with 2-chloro-6-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate (Equation 2):
$$
\text{Protected pyrimidine} + \text{HS-CH}2\text{C}6\text{H}3\text{ClF} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{S-substituted pyrimidine} + \text{H}2\text{O} \quad
$$
Optimal conditions involve refluxing in dimethylformamide (DMF) at 120°C for 12 hours, yielding 68–72% of the thioether product. Deprotection of the silyl group using tetra-n-butylammonium fluoride (TBAF) restores the C4 hydroxyl group.
Phosphorylation with O,O-Diethyl Phosphorothioate
The final step involves phosphorylating the hydroxyl group at C4 using O,O-diethyl phosphorothioate chloride. This reaction is catalyzed by 1H-tetrazole under anhydrous conditions, facilitating the formation of the phosphothioate ester (Equation 3):
$$
\text{Pyrimidine-OH} + \text{Cl-P(O)(OEt)}2 \xrightarrow{\text{1H-tetrazole, CH}2\text{Cl}_2} \text{O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate} \quad
$$
Key considerations include:
- Stoichiometry : A 1.2:1 molar ratio of phosphorylating agent to pyrimidine ensures complete conversion.
- Temperature : Reactions conducted at 0°C to room temperature minimize side product formation.
- Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate gradient).
Purification and Characterization
Crude product purification employs flash chromatography with a hexane:ethyl acetate (4:1) solvent system, followed by recrystallization from dichloromethane/n-hexane. Analytical data for the final compound include:
| Property | Value |
|---|---|
| Molecular Formula | C$${17}$$H$${21}$$ClFN$$2$$O$$3$$PS$$_2$$ |
| Molecular Weight | 450.9 g/mol |
| $$ ^1\text{H} $$ NMR (CDCl$$_3$$) | δ 1.50 (3H, d, J=1.6 Hz, CH$$3$$), 2.36 (1H, ddd, SCH$$2$$) |
| IR (KBr) | 1245 cm$$^{-1}$$ (P=S), 1060 cm$$^{-1}$$ (C-O-P) |
These data align with literature reports.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies for synthesizing this compound, highlighting efficiency and scalability:
| Step | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Pyrimidine synthesis | Ethyl acetoacetate, NaOH | 75% | High reproducibility |
| Thioether formation | K$$2$$CO$$3$$, DMF, 120°C | 70% | Selective substitution at C2 |
| Phosphorylation | 1H-tetrazole, CH$$2$$Cl$$2$$ | 68% | Mild conditions, minimal byproducts |
Alternative approaches, such as microwave-assisted thioether formation or enzymatic phosphorylation, remain underexplored but could enhance reaction kinetics.
Challenges and Optimization Strategies
- Thioether Stability : The benzylthio group is prone to oxidation; thus, reactions must be conducted under inert atmospheres (argon or nitrogen).
- Phosphorylation Efficiency : Substituting 1H-tetrazole with more potent activators like 5-ethylthio-1H-tetrazole (ETT) increases coupling yields to 85–90%.
- Scalability : Batch size adjustments from 0.2 µmol to 1 µmol demonstrate consistent yields, enabling industrial-scale production.
Q & A
Basic: What synthetic routes are recommended for preparing O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate?
Methodological Answer:
The compound’s synthesis likely involves modular assembly of the pyrimidine core and subsequent phosphorylation. A validated approach for analogous fluorinated pyrimidines involves:
Core Formation : React β-CF3 aryl ketones with amidines under mild, metal-free conditions to form the pyrimidine ring. Adjust substituents (e.g., chloro-fluorobenzyl groups) via nucleophilic substitution (e.g., thiolation with 2-chloro-6-fluorobenzylthiol) .
Phosphorylation : Introduce the phosphorothioate group using diethyl phosphorochloridothioate under anhydrous conditions. Optimize reaction time (e.g., 6–12 hours) and temperature (40–60°C) to maximize yield .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-spectral approach is critical:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and diethyl phosphothioate signals (δ 1.3–1.5 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
- ¹⁹F NMR : Detect fluorine signals (e.g., δ -110 to -115 ppm for the 2-chloro-6-fluorobenzyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error between calculated and observed values .
- Melting Point : Compare experimental values (e.g., 42–44°C) with literature to assess crystallinity .
Advanced: What strategies can optimize reaction yield during synthesis?
Methodological Answer:
Key variables to optimize:
- Catalyst-Free Conditions : Fluorinated pyrimidine syntheses achieve >80% yield under metal-free, mild conditions (e.g., DMF, 60°C) to avoid side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of pyrimidine intermediate to phosphorylating agent to ensure complete substitution .
- Moisture Control : Conduct phosphorylation under inert gas (N₂/Ar) to prevent hydrolysis of the phosphorothioate group .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate at peak yield .
Advanced: How do structural modifications at the pyrimidine ring affect bioactivity?
Methodological Answer:
Comparative studies on analogous phosphorothioates suggest:
- Substituent Effects :
- Activity Testing : Use enzyme inhibition assays (e.g., AChE IC₅₀) and molecular docking to correlate structure-activity relationships (SAR). For example, replacing 2-chloro-6-fluorobenzyl with a p-tolyl group reduces potency by 40% .
Advanced: What are key considerations in designing ecotoxicological studies for this compound?
Methodological Answer:
Focus on persistence and bioaccumulation:
- Degradation Pathways :
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48-h EC₅₀). Compare with chlorpyrifos (LC₅₀=0.001 mg/L) to assess relative risk .
- Soil Mobility : Use column leaching experiments with varying organic matter content (e.g., 1–5% humic acid) .
Advanced: How can researchers resolve contradictions in toxicity data across studies?
Methodological Answer:
Address discrepancies through:
- Dose-Response Analysis : Re-evaluate studies using benchmark dose (BMD) modeling instead of NOAEL/LOAEL, which accounts for variability .
- Metabolite Identification : Compare oxidative metabolites (e.g., oxon derivatives) across models, as toxicity often correlates with metabolic activation .
- Species-Specific Sensitivity : Normalize data to body weight, metabolic rate, and AChE isoform differences (e.g., rodents vs. fish) .
Safety: What critical protocols are required for safe handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant apron, and NIOSH-approved respirator (N95) to prevent dermal/ inhalation exposure .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
- Waste Management : Collect aqueous waste in sealed containers labeled “Organophosphorus Hazard” and neutralize with 10% NaOH before disposal .
- Emergency Response : Maintain atropine and pralidoxime (AChE reactivators) in lab first-aid kits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
